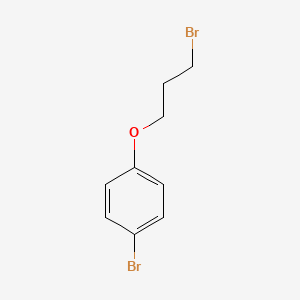

1-溴-4-(3-溴丙氧基)苯

描述

Synthesis Analysis

The synthesis of 1-Bromo-4-(3-bromopropoxy)benzene-like compounds involves several key steps, including bromination and alkoxylation reactions. A related process is seen in the total synthesis of biologically active, naturally occurring brominated compounds, starting from bromo-substituted phenylmethanol derivatives in a multi-step process that showcases the complexity and efficiency of modern organic synthesis techniques (Akbaba et al., 2010).

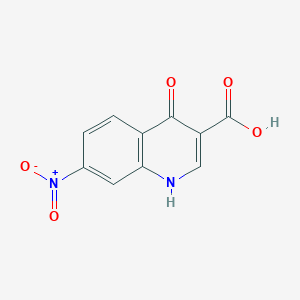

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-(3-bromopropoxy)benzene and similar compounds has been characterized using various spectroscopic methods, including NMR, IR, and X-ray crystallography. These studies provide insights into the molecular conformations, electronic structure, and intermolecular interactions that influence the reactivity and physical properties of these compounds. For instance, X-ray structure determinations of bromo- and bromomethyl-substituted benzenes reveal complex packing motifs influenced by Br...Br and C-Br...π interactions, illustrating the impact of halogen atoms on molecular architecture (Jones et al., 2012).

科学研究应用

溶解度和结晶

- 在水乙醇溶液中的溶解度:对1-(3-溴丙氧基)-4-氯苯的溶解度进行的研究表明,在水乙醇溶液中随着温度的升高,其溶解度增加,为通过结晶进行纯化提供了宝贵的数据(Jiang et al., 2013)。

聚合物化学

- 聚异丁烯的端熄灭:在聚合物化学中,(3-溴丙氧基)苯已被用于端熄灭聚异丁烯,显示了该化合物在特定条件下产生定量端基产品的效率(Yang & Storey, 2015)。

有机合成

- 合成乙炔二茂铁化合物:该化合物在新乙炔二茂铁化合物的合成中发挥了作用,展示了其在有机合成和电化学研究中的实用性(Fink et al., 1997)。

- 多烷基苯的卤代:它被用于多烷基苯的环卤代反应,这在合成化学中制备卤代化合物中至关重要(Bovonsombat & Mcnelis, 1993)。

纳米技术

- 石墨烯纳米带的合成:该化合物是底部合成平面一维石墨烯纳米带的前体,表明了它在纳米技术领域的重要性(Patil et al., 2012)。

物理有机化学

- 消除动力学研究:该化合物的衍生物在气相中进行了消除动力学研究,为反应机制和辅助消除提供了见解(Chuchani & Martín, 1990)。

荧光性质

- 固态荧光:1-溴-4-(3-溴丙氧基)苯的衍生物表现出聚集诱导发光(AIE)特性,对理解荧光性质具有重要意义(Zuo-qi, 2015)。

作用机制

Target of Action

Brominated compounds like this are often used in organic chemistry as intermediates in the synthesis of other compounds . They can react with a variety of targets, including nucleophiles and bases .

Mode of Action

1-Bromo-4-(3-bromopropoxy)benzene can undergo several types of reactions. One possible reaction is nucleophilic substitution, where a nucleophile attacks the carbon attached to the bromine atom, leading to the replacement of the bromine . Another possible reaction is free radical bromination, where a radical species abstracts a hydrogen atom from the compound, leading to the formation of a new radical that can react with bromine .

Biochemical Pathways

They can react with various biological molecules, potentially disrupting their normal function .

Pharmacokinetics

They can potentially be metabolized by various enzymes, leading to the formation of different metabolites .

Result of Action

Due to its reactivity, it can potentially react with various biological molecules, leading to changes in their structure and function .

Action Environment

The action, efficacy, and stability of 1-Bromo-4-(3-bromopropoxy)benzene can be influenced by various environmental factors. These include the presence of other reactive species, the pH of the environment, and the presence of enzymes that can metabolize the compound .

属性

IUPAC Name |

1-bromo-4-(3-bromopropoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c10-6-1-7-12-9-4-2-8(11)3-5-9/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBXHUNUKIBIOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324492 | |

| Record name | 1-bromo-4-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-(3-bromopropoxy)benzene | |

CAS RN |

7497-87-2 | |

| Record name | NSC406842 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-4-(3-bromopropoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1267424.png)

![6-Amino-4-(4-methoxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1267428.png)

![3-Bromoimidazo[1,2-a]pyridine](/img/structure/B1267429.png)

![6-Bromoimidazo[2,1-b]thiazole](/img/structure/B1267435.png)